

Application Note: Quantification of Osthenol in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Osthenol	
Cat. No.:	B192027	Get Quote

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **osthenol** in human plasma. **Osthenol**, a prenylated coumarin and a major metabolite of osthole, has garnered significant interest for its potential pharmacological activities.[1] This method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput pharmacokinetic studies in clinical and preclinical drug development. The method has been validated according to the FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, precision, accuracy, and stability.

Introduction

Osthenol is a naturally occurring prenylated coumarin found in various medicinal plants and is also a primary metabolite of osthole, another bioactive coumarin.[1] Emerging research suggests that **osthenol** may possess a range of pharmacological properties, making it a compound of interest for drug development. To accurately assess its pharmacokinetic profile, a reliable and sensitive bioanalytical method for its quantification in biological matrices is essential. This application note presents a detailed protocol for the quantification of **osthenol** in human plasma using LC-MS/MS, a technique that offers high selectivity and sensitivity.

Experimental



Materials and Reagents

- Osthenol reference standard (≥98% purity)
- Warfarin (Internal Standard, IS) (≥98% purity)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Human plasma (K2-EDTA)
- Deionized water

Instrumentation

- LC System: Shimadzu Nexera X2 or equivalent
- Mass Spectrometer: SCIEX Triple Quad $^{™}$ 5500 or equivalent
- Analytical Column: Phenomenex Kinetex® C18 (2.6 μm, 100 x 3.0 mm) or equivalent

LC-MS/MS Conditions

Table 1: Chromatographic Conditions



Parameter	Value
Column	Phenomenex Kinetex® C18 (2.6 μm, 100 x 3.0 mm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min
Gradient	30% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, and reequilibrate for 0.9 min
Injection Volume	5 μL
Column Temperature	40°C
Autosampler Temperature	10°C

Table 2: Mass Spectrometric Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	Osthenol: m/z 231.1 → 175.1 Warfarin (IS): m/z 309.1 → 163.1
Ion Source Temperature	550°C
IonSpray Voltage	5500 V
Curtain Gas	35 psi
Collision Gas	9 psi
Ion Source Gas 1	55 psi
Ion Source Gas 2	60 psi

Protocols



Preparation of Standard and Quality Control (QC) Samples

- Stock Solutions: Prepare primary stock solutions of osthenol (1 mg/mL) and warfarin (IS, 1 mg/mL) in methanol.
- Working Standard Solutions: Prepare serial dilutions of the osthenol stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.
- Internal Standard Working Solution: Prepare a 100 ng/mL working solution of warfarin in acetonitrile.
- Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low: 3 ng/mL, Mid: 75 ng/mL, High: 750 ng/mL).

Sample Preparation Protocol

- Thaw plasma samples and standards at room temperature.
- Vortex the samples to ensure homogeneity.
- To 50 μ L of plasma sample, CC, or QC, add 150 μ L of the internal standard working solution (100 ng/mL warfarin in acetonitrile).
- Vortex the mixture for 1 minute at high speed to precipitate proteins.
- Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to a 96-well plate or autosampler vials.
- Inject 5 μL into the LC-MS/MS system.

Method Validation Summary



The method was validated according to the FDA guidelines for bioanalytical method validation. [2][3][4]

Table 3: Method Validation Summary

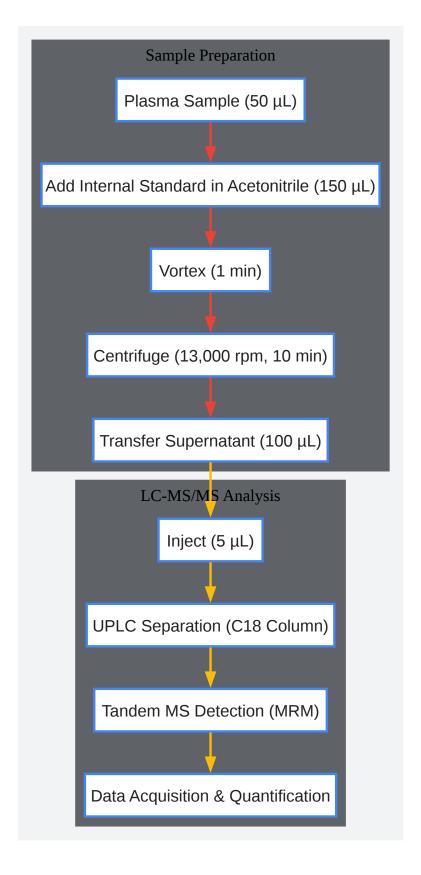
Parameter	Result
Linearity Range	1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)	1 ng/mL
Intra-day Precision (%CV)	≤ 8.5%
Inter-day Precision (%CV)	≤ 10.2%
Accuracy (% Bias)	-7.8% to 9.5%
Extraction Recovery	Osthenol: 85.2% - 92.1% Warfarin (IS): ~88%
Matrix Effect	Normalized matrix factor between 0.95 and 1.08
Stability	Stable for 24 hours at room temperature, 3 freeze-thaw cycles, and 30 days at -80°C

Results and Discussion

The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of **osthenol** in human plasma. The use of a simple protein precipitation protocol allows for rapid sample processing. The chromatographic conditions ensure a good peak shape and resolution from endogenous plasma components. The total run time of 5 minutes per sample makes this method suitable for the analysis of a large number of samples from pharmacokinetic studies.

Visualizations

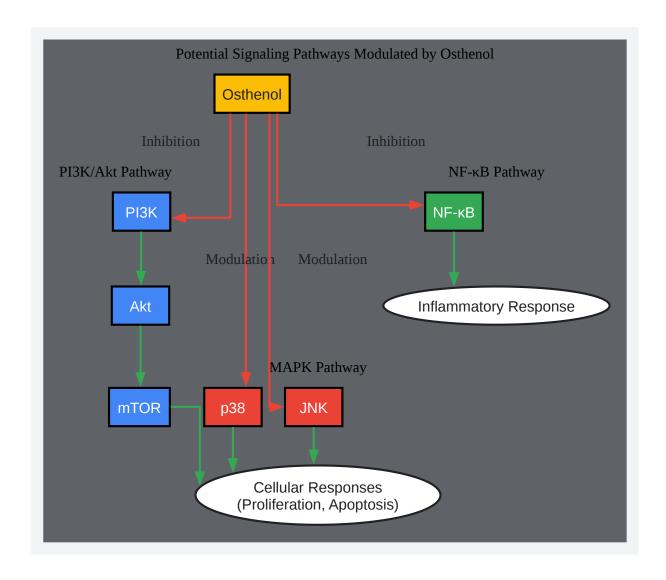




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Caption: Experimental workflow for the LC-MS/MS quantification of **osthenol** in plasma.





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Caption: Potential signaling pathways modulated by **osthenol**, based on data from its precursor, osthole.[5][6][7]

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of **osthenol** in human plasma. The method is sensitive, specific, and reliable, making it a



valuable tool for researchers, scientists, and drug development professionals investigating the pharmacokinetics of **osthenol**. The straightforward sample preparation and rapid analysis time allow for high-throughput applications.

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